![molecular formula C12H13F3N2OS B2930967 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097863-10-8](/img/structure/B2930967.png)
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . A visible-light-mediated multicomponent strategy has been reported for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The trifluoromethyl group is attached to a pyridine ring . The pyrrolidine ring is attached to the pyridine ring via a carbonyl group.Chemical Reactions Analysis
The compound is likely to participate in reactions typical of pyrrolidines and trifluoromethylpyridines . Pyrrolidines can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .作用机制
The mechanism of action of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis. Inhibition of DHODH by this compound results in a decrease in pyrimidine synthesis, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. In addition, this compound has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is its unique chemical structure, which makes it an interesting subject for research. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine. One area of research is in the field of medicinal chemistry, where this compound can be further optimized as a potential drug candidate for the treatment of various diseases. Another area of research is in the development of this compound-based fluorescent probes for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成方法
The synthesis of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-(methylthio)pyrrolidine-1-carboxylic acid in the presence of a base. The reaction yields this compound as a white solid, which is then purified through recrystallization.
科学研究应用
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVMQCUYZNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)
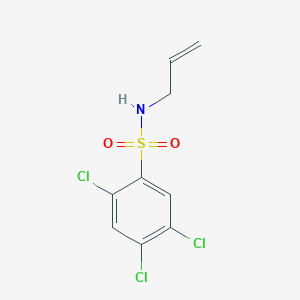
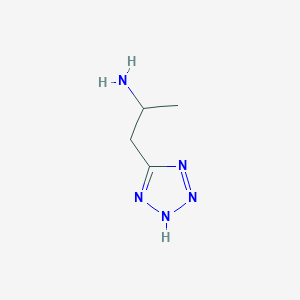
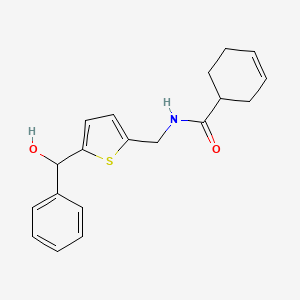
![(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2930893.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2930894.png)
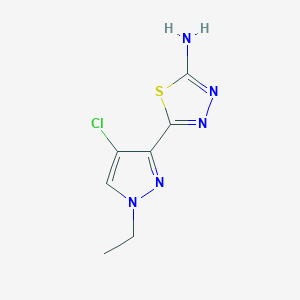
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2930898.png)
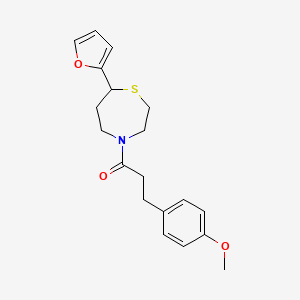
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)
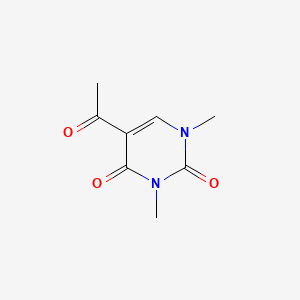
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)